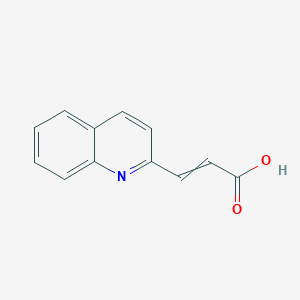

3-Quinolin-2-ylprop-2-enoic acid

Description

Historical Context and Initial Discoveries of Quinoline (B57606) Carboxylic Acid Derivatives in Chemical Research

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.org This discovery paved the way for extensive research into quinoline and its derivatives. Over the years, numerous synthetic methods have been established to create the quinoline core, including the Skraup, Doebner-Miller, Pfitzinger, and Friedländer reactions. wikipedia.orgresearchgate.netresearchgate.net These methods enabled chemists to produce a wide array of substituted quinolines, including the functionally significant quinoline carboxylic acids.

Quinoline carboxylic acid derivatives, particularly quinoline-4-carboxylic acids, have been recognized as a crucial class of compounds. nih.gov Their versatile chemical nature and diverse biological potential have made them a cornerstone in the development of new chemical entities. researchgate.netnih.gov The synthesis of these compounds often involves classic organic reactions, such as the Doebner reaction, which condenses anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids. researchgate.net The continuous refinement of these synthetic strategies has made a wide range of quinoline carboxylic acid derivatives accessible for contemporary research. researchgate.netacs.org

The 3-Quinolin-2-ylprop-2-enoic Acid Scaffold: Significance and Scope in Modern Organic Chemistry Research

The this compound scaffold is characterized by a quinoline ring attached to a prop-2-enoic acid moiety at the 2-position. This arrangement provides a rigid, planar aromatic system coupled with a reactive carboxylic acid group, making it a valuable building block in organic synthesis. Its systematic IUPAC name is (2E)-3-(quinolin-2-yl)prop-2-enoic acid. chemicalbook.com

The significance of this scaffold lies in its utility as a synthetic intermediate. For instance, it is used in the preparation of piperlongumine (B1678438) derivatives, which are investigated for their potential as anticancer agents. chemicalbook.com The chemical properties of this compound are summarized in the table below.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| CAS Number | 81124-50-7 |

| Boiling Point | 394.8±17.0 °C (Predicted) |

| Density | 1.307±0.06 g/cm³ (Predicted) |

| pKa | 1.95±0.10 (Predicted) |

Data sourced from ChemicalBook. chemicalbook.com

Overview of Current Research Trajectories and Emerging Opportunities for this compound in Scholarly Literature

Current research on quinoline carboxylic acids is vibrant and multifaceted, exploring their potential in various scientific domains. While direct research on this compound focuses on its synthetic applications, the broader family of quinoline carboxylic acid derivatives is being extensively studied for a range of bioactivities. These derivatives are known to possess anti-inflammatory, analgesic, and antiproliferative properties. researchgate.netnih.gov

Researchers are actively synthesizing novel series of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid derivatives to evaluate their therapeutic potential. acs.orgresearchgate.net For example, studies have shown that certain quinoline carboxylic acids can act as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis, which is a target for anticancer drugs. bohrium.comnih.gov Furthermore, new derivatives are being investigated for their antimicrobial and antitubercular activities. ajchem-a.comfrontiersin.org The table below highlights some recent research directions for quinoline carboxylic acid derivatives.

Table 2: Selected Research on Quinoline Carboxylic Acid Derivatives

| Research Area | Focus Compound Class | Investigated Application | Reference |

|---|---|---|---|

| Antimicrobial Activity | Novel Mannich and Schiff bases from quinoline-2-carboxylic acid | Synthesis and evaluation of antimicrobial properties. | ajchem-a.com |

| Anti-inflammatory Activity | Aryl esters and amides of quinoline-2-carboxylic acid | Synthesis and evaluation of anti-inflammatory and analgesic activities. | researchgate.net |

| Antiproliferative Activity | Various quinoline carboxylic acid derivatives | Evaluation of antiproliferative and anti-inflammatory potential. | nih.gov |

| Enzyme Inhibition | 4-Quinoline carboxylic acids | Development of potent inhibitors of human dihydroorotate dehydrogenase (hDHODH). | nih.gov |

These research trajectories underscore the vast potential of the quinoline carboxylic acid scaffold. As a key synthetic intermediate, this compound is positioned to contribute significantly to the discovery and development of new functional molecules in these and other emerging areas of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJIDQGIAPCVMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 3 Quinolin 2 Ylprop 2 Enoic Acid and Its Diverse Analogues

Classical Condensation Reactions for α,β-Unsaturated Carboxylic Acids: Re-evaluation and Mechanistic Optimization

Classical condensation reactions remain a cornerstone for the construction of the α,β-unsaturated carboxylic acid moiety in 3-quinolin-2-ylprop-2-enoic acid. These methods typically involve the reaction of quinoline-2-carbaldehyde with a suitable C2-synthon.

Knoevenagel Condensation: Investigation of Catalytic Systems and Solvent Effects for Enhanced Yields

The Knoevenagel condensation provides a direct route to this compound by reacting quinoline-2-carbaldehyde with malonic acid or its derivatives. The reaction is typically catalyzed by a base, and recent research has focused on optimizing catalytic systems and solvent conditions to improve yields and reaction times. For instance, the use of L-proline as a catalyst in ionic liquids has been shown to be effective for the Knoevenagel condensation of various aldehydes, offering mild reaction conditions and catalyst recyclability. researchgate.net The mechanism involves the formation of an enolate from the active methylene (B1212753) compound, which then undergoes a nucleophilic addition to the aldehyde, followed by dehydration to yield the α,β-unsaturated product. researchgate.net Studies have demonstrated that the choice of base and solvent significantly impacts the reaction's efficiency. For example, using deep eutectic solvents with L-proline can lead to high yields (up to 96.6%). researchgate.net

A related approach involves a domino Knoevenagel condensation/aza-Wittig reaction cascade to synthesize 3-sulfonyl-substituted quinolines from o-azidobenzaldehydes and β-ketosulfonamides or sulfones, showcasing the versatility of the Knoevenagel condensation in building complex quinoline (B57606) derivatives. nih.gov

Table 1: Catalytic Systems in Knoevenagel Condensation

| Catalyst | Solvent | Key Features | Reference |

| L-proline | Ionic Liquid | Mild conditions, catalyst recyclability | researchgate.net |

| L-proline | Deep Eutectic Solvent | High yields, enhanced reaction rates | researchgate.net |

| Pyrrolidine derivatives | Solvent-free | High activity, excellent yields for α,β-unsaturated compounds | researchgate.net |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies from Quinoline-2-carbaldehyde Precursors

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for alkene synthesis, readily applicable to the preparation of this compound from quinoline-2-carbaldehyde. organic-chemistry.orgwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert the aldehyde into the desired alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, offers several advantages over the classical Wittig reaction, including the formation of predominantly (E)-alkenes and easier removal of the phosphate (B84403) byproduct. wikipedia.org The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then adds to the aldehyde. wikipedia.org The stereoselectivity towards the (E)-alkene is generally high and can be influenced by factors such as the steric bulk of the aldehyde and the reaction temperature. wikipedia.orgresearchgate.net Tandem HWE olefination/cyclisation methods have also been developed for the synthesis of functionalized 4H-quinolizin-4-ones. rsc.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction | References |

| Reagent | Phosphonium ylide | Phosphonate carbanion | organic-chemistry.orgwikipedia.orgwikipedia.org |

| Stereoselectivity | (E) or (Z) depending on ylide stability | Predominantly (E)-alkene | wikipedia.orgwikipedia.org |

| Byproduct Removal | Triphenylphosphine oxide (can be difficult to remove) | Dialkylphosphate salt (water-soluble) | wikipedia.org |

Transition Metal-Catalyzed Cross-Coupling Approaches to Construct the C=C Double Bond

Transition metal-catalyzed cross-coupling reactions have emerged as highly efficient and stereoselective methods for forming the carbon-carbon double bond in this compound and its analogues.

Heck Reaction Pathways for the Stereoselective Vinylations of Quinoline-2-yl Halides

The Heck reaction involves the palladium-catalyzed coupling of a vinyl compound with an aryl or vinyl halide. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a quinoline-2-yl halide with acrylic acid or its ester, followed by hydrolysis if necessary. The Heck reaction is known for its excellent trans selectivity. organic-chemistry.org Recent advancements have focused on developing more active and stable phosphine-free palladium catalysts. organic-chemistry.org The reaction mechanism involves the oxidative addition of the quinoline-2-yl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. The use of alternative aryl sources like arylboronic acids in Heck-type reactions is also being explored to create more environmentally friendly processes. nih.gov

Suzuki-Miyaura and Sonogashira Coupling Strategies Utilizing Alkynyl and Organoboron Precursors

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. youtube.comyoutube.com To synthesize this compound derivatives, one could couple a quinoline-2-boronic acid derivative with a vinyl halide bearing a carboxylic acid or ester group, or conversely, a quinoline-2-yl halide with a vinylboronic acid derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comyoutube.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

The Sonogashira coupling provides a route to an alkynylquinoline intermediate, which can then be further functionalized to the desired α,β-unsaturated acid. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org For instance, a quinoline-2-yl halide can be coupled with an acetylene (B1199291) derivative bearing a protected carboxylic acid group. Subsequent partial reduction of the triple bond would yield the desired (Z)-alkene, which could potentially be isomerized to the (E)-isomer. Copper-free Sonogashira protocols have also been developed to address issues associated with the toxicity and disposal of copper salts. researchgate.netbeilstein-journals.org

Table 3: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Key Reactants | Catalyst System | Key Features | References |

| Heck Reaction | Quinoline-2-yl halide, acrylic acid/ester | Palladium catalyst | High trans selectivity | organic-chemistry.orgnih.gov |

| Suzuki-Miyaura Coupling | Quinoline-2-boronic acid/halide, vinyl halide/boronic acid | Palladium catalyst, base | Mild conditions, functional group tolerance | youtube.comyoutube.comnih.govnih.gov |

| Sonogashira Coupling | Quinoline-2-yl halide, terminal alkyne | Palladium catalyst, copper co-catalyst (optional) | Forms a C-C triple bond, can be modified for alkene synthesis | wikipedia.orgorganic-chemistry.orgresearchgate.netbeilstein-journals.org |

Green Chemistry Principles in the Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. researchgate.netmdpi.com This includes the use of greener solvents, such as water or bio-derived solvents like γ-valerolactone, and the development of catalyst systems that are recyclable and operate under milder conditions. researchgate.netrsc.org For example, microwave-assisted organic synthesis has been explored for the preparation of quinoline derivatives in water, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net The use of biocatalysts and photocatalysts is also a growing area of interest. researchgate.net

In the context of the reactions discussed, employing water as a solvent in Heck and Sonogashira couplings, or using biodegradable catalysts like L-proline in Knoevenagel condensations, are examples of how green chemistry principles can be integrated into the synthesis of this compound. researchgate.netorganic-chemistry.orgorganic-chemistry.org The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation. researchgate.net

Development of Solvent-Free and Aqueous Medium Syntheses for Environmental Sustainability

In alignment with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of volatile organic solvents. The Knoevenagel condensation, the key reaction for forming the α,β-unsaturated carbonyl system of this compound, is particularly amenable to these adaptations.

Research has demonstrated that the Knoevenagel condensation can be performed effectively under solvent-free conditions at room temperature, often with the aid of a catalyst. rsc.orgnih.gov This approach not only reduces solvent waste but can also lead to shorter reaction times and simpler product isolation. Furthermore, water has been explored as a green solvent for this transformation. An extensive study on catalyst-free, water-mediated Knoevenagel reactions has highlighted the potential for this method, optimizing green metrics and allowing for the parallel synthesis of numerous compounds. rsc.org While these studies often use various aromatic aldehydes, the principles are directly applicable to the synthesis of this compound from quinoline-2-carboxaldehyde and malonic acid. The use of heterogeneous catalysts, such as reconstructed hydrotalcite, has also proven effective for C-C bond formation in the presence of water, further expanding the toolkit for sustainable synthesis. organic-chemistry.org

A variety of catalysts have been successfully employed in solvent-free syntheses of quinoline derivatives, as summarized in the table below, indicating a robust field of research that can be applied to the specific synthesis of the target molecule. researchgate.net

Table 1: Catalysts for Solvent-Free Synthesis of Quinolines

| Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| ZnO(Tf)₂ | 100 | 300 | 75–84 |

| Ca(OTf)₂ | 110 | 5–10 | 45–98 |

| InCl₃ | 80 | 120–180 | 70–77 |

| L-Leucine | 80 | 60–90 | 83–93 |

| SnCl₂·2H₂O | 80 | 300–600 | 81–92 |

This table presents examples of catalysts used for general quinoline synthesis under solvent-free conditions, illustrating the viability of this approach. Data sourced from researchgate.net.

Exploration of Biocatalytic and Organocatalytic Transformations for Improved Efficiency

To enhance catalytic efficiency and selectivity, researchers have turned to biocatalysis and organocatalysis. Organocatalysis, which uses small organic molecules as catalysts, avoids the use of potentially toxic or expensive metals.

The Knoevenagel condensation has been successfully performed using organocatalysts under green conditions. For instance, quinine, a naturally occurring alkaloid, has been shown to catalyze the condensation between aromatic aldehydes and active methylene compounds with excellent yields (up to 90%) under solvent-free conditions at room temperature. rsc.org The catalyst in such systems can often be recovered and reused for several cycles without a significant loss of activity. rsc.org Similarly, carbamic acid ammonium (B1175870) salts have been employed as effective organocatalysts for this reaction, also under solvent-free conditions, affording products in high yields with short reaction times. nih.gov These methods provide a direct and efficient route to compounds like this compound.

While biocatalytic methods for the synthesis of the quinoline core itself are emerging, the direct biocatalytic condensation of quinoline-2-carboxaldehyde with malonic acid is a specific area that remains ripe for exploration.

Asymmetric Synthesis of Chiral 3-Quinolin-2-ylpropanoic Acid Derivatives

The reduction of the carbon-carbon double bond in this compound yields 3-quinolin-2-ylpropanoic acid. When this reduction is performed in a stereocontrolled manner, it produces a chiral molecule. The development of methods to synthesize enantiomerically pure 3-quinolin-2-ylpropanoic acid derivatives is of significant interest.

Enantioselective Hydrogenation of the C=C Double Bond using Chiral Catalysts

Asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating stereogenic centers. youtube.com This approach involves the use of a chiral transition metal catalyst to selectively add hydrogen to one face of the prochiral C=C double bond. While the asymmetric hydrogenation of the quinoline ring itself is well-documented, the enantioselective reduction of the exocyclic C=C bond in α,β-unsaturated acids containing a quinoline moiety represents a distinct synthetic challenge.

Research into the asymmetric hydrogenation of α-aryl-β-substituted acrylic acids has identified highly effective catalysts. Iridium complexes featuring chiral P,N ligands, such as SpinPHOX, have demonstrated high efficiency and enantioselectivity (up to 96% ee) for this class of substrates. rsc.org The reaction conditions are typically optimized by screening solvents, temperature, and hydrogen pressure, with methanol (B129727) often being a suitable solvent. rsc.org Similarly, iridium catalysts like Ir-UbaPHOX have been used to hydrogenate related systems, achieving excellent enantioselectivity (98-99% ee). nih.gov

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Analogous α-Aryl Acrylic Acids

| Substrate (Analogue) | Catalyst | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| (E)-2-phenyl-3-(tetrahydro-2H-pyran-4-yl)acrylic acid | Ir(I)/(R,S)-SpinPHOX | 30 atm H₂, 50°C, MeOH | >99 | 91 |

| (E)-2-phenyl-3-(4-fluorophenyl)acrylic acid | Ir(I)/(R,S)-SpinPHOX | 30 atm H₂, 50°C, MeOH | >99 | 94 |

| (E)-2-phenyl-3-(thiophen-2-yl)acrylic acid | Ir(I)/(R,S)-SpinPHOX | 30 atm H₂, 50°C, MeOH | >99 | 96 |

This table showcases the effectiveness of chiral Iridium catalysts on substrates analogous to this compound. Data sourced from rsc.org.

These results on analogous systems strongly suggest that chiral iridium catalysts are a promising avenue for the highly enantioselective synthesis of chiral 3-quinolin-2-ylpropanoic acid.

Mechanistic Investigations and Transformative Reactivity of 3 Quinolin 2 Ylprop 2 Enoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 3-Quinolin-2-ylprop-2-enoic acid is a primary site for a variety of chemical modifications, including decarboxylation, esterification, and amidation, which allow for the introduction of diverse functional groups and the synthesis of novel derivatives.

Decarboxylation Pathways and the Generation of Reactive Intermediates

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation of carboxylic acids. For α,β-unsaturated carboxylic acids like this compound, this reaction can be promoted under various conditions, including thermal, acidic, or metal-catalyzed methods. The reaction often proceeds through the formation of a vinyl carbanion or a related intermediate after the loss of CO2.

While specific studies on the decarboxylation of this compound are not extensively documented in the literature, the decarboxylation of structurally similar compounds, such as other heteroaryl acrylic acids, provides valuable insights. For instance, the nitrodecarboxylation of compounds like 3-(2-furyl)acrylic acid and 3-pyridyl acrylic acid has been reported, suggesting that the carboxyl group can be replaced by other functionalities under specific reaction conditions. researchgate.net The presence of the quinoline (B57606) ring is expected to influence the stability of the intermediates formed during decarboxylation. For example, Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters has been shown to produce substituted pyridines, where the carboxylic acid acts as a traceless activating group. nih.gov

Table 1: Potential Decarboxylation Approaches for this compound (Based on Analogous Reactions)

| Method | Potential Reagents/Catalysts | Expected Intermediate | Potential Product |

| Thermal Decarboxylation | Heat | Vinyl carbanion | 2-Vinylquinoline |

| Metal-Catalyzed Decarboxylation | Copper salts, Rh(III) complexes | Organometallic intermediate | Substituted quinolines |

| Oxidative Decarboxylation | Oxidizing agents | Radical species | Oxidized quinoline derivatives |

Esterification and Amidation Reactions for Diverse Functionalization

Esterification and amidation are cornerstone reactions for the derivatization of carboxylic acids, enabling the synthesis of a wide range of functional molecules with potential applications in medicinal chemistry and materials science.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through standard acid-catalyzed esterification (Fischer esterification) with various alcohols. researchgate.netgoogle.comresearchgate.net The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. Alternatively, the carboxylic acid can be activated using reagents like thionyl chloride or oxalyl chloride to form the acyl chloride, which then reacts readily with alcohols to yield the ester. Studies on the synthesis of aryl esters of quinoline-2-carboxylic acid have demonstrated the feasibility of this approach for creating derivatives with potential biological activity. nih.gov

Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with amines using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). google.com These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Similar to esterification, the formation of an intermediate acyl chloride can also be employed for the synthesis of amides. The synthesis of quinoline amides has been explored for the development of MTP inhibitors. google.com

Table 2: Representative Esterification and Amidation Reactions

| Reaction | Reagents | Product Type |

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 3-(quinolin-2-yl)prop-2-enoate |

| Acyl Chloride Formation & Esterification | 1. SOCl₂ or (COCl)₂2. Alcohol | Alkyl 3-(quinolin-2-yl)prop-2-enoate |

| Amide Coupling | Amine, DCC or EDC | N-substituted 3-(quinolin-2-yl)prop-2-enamide |

| Acyl Chloride Formation & Amidation | 1. SOCl₂ or (COCl)₂2. Amine | N-substituted 3-(quinolin-2-yl)prop-2-enamide |

Reactivity at the α,β-Unsaturated System

The conjugated double bond in this compound is electron-deficient due to the electron-withdrawing effects of both the carboxylic acid and the quinoline ring, making it susceptible to a variety of addition reactions.

Nucleophilic Conjugate Additions (Michael Reactions): Scope and Selectivity

The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. researchgate.net In the case of this compound, the electron-poor nature of the double bond makes it an excellent Michael acceptor. A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can potentially undergo conjugate addition.

A study on the reaction of 2-quinolinone with acrylic acid derivatives demonstrated a chemoselective Michael reaction leading to N-substitution on the quinolinone ring. nih.govacs.org While this involves a related but different substrate, it highlights the potential for the quinoline system to participate in or influence Michael-type additions. The stereoselectivity of Michael additions to similar systems has been shown to be influenced by the use of chiral catalysts or auxiliaries. nih.govscience.gov

Table 3: Potential Michael Donors for Reaction with this compound

| Nucleophile Class | Example Nucleophile | Expected Product |

| Carbon Nucleophiles | Diethyl malonate, Nitromethane | 3-(Dialkoxycarbonylmethyl)-3-(quinolin-2-yl)propanoic acid derivatives |

| Nitrogen Nucleophiles | Primary and secondary amines | 3-(Amino)-3-(quinolin-2-yl)propanoic acid derivatives |

| Oxygen Nucleophiles | Alcohols (in the presence of a base) | 3-(Alkoxy)-3-(quinolin-2-yl)propanoic acid derivatives |

| Sulfur Nucleophiles | Thiols | 3-(Thio)-3-(quinolin-2-yl)propanoic acid derivatives |

Cycloaddition Reactions: Pericyclic and [X+Y] Annulations for Novel Ring Systems

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a single step. The α,β-unsaturated system in this compound can act as a dienophile or a dipolarophile in various cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder Reactions): As a dienophile, this compound can react with electron-rich dienes to form six-membered rings. The stereochemistry and regioselectivity of the Diels-Alder reaction are governed by well-established principles, and the presence of the quinoline moiety can be expected to influence the outcome. Research on the cycloaddition reactions of other quinoline derivatives has shown the feasibility of constructing novel polycyclic systems. researchgate.net

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The double bond can also participate in [3+2] cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to generate five-membered heterocyclic rings. nih.govkingston.ac.uk For instance, an unusual [3+2]-cycloaddition of acrylic acid derivatives to a pyrrolo[3,2-c]pyridine system has been observed under Michael reaction conditions. documentsdelivered.com

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane (B1203170) derivatives, which are valuable intermediates in organic synthesis.

Table 4: Potential Cycloaddition Reactions of this compound

| Cycloaddition Type | Reactant Partner | Resulting Ring System |

| [4+2] Diels-Alder | Electron-rich diene (e.g., 1,3-butadiene) | Substituted cyclohexene |

| [3+2] 1,3-Dipolar | 1,3-Dipole (e.g., Azide, Nitrone) | Substituted five-membered heterocycle (e.g., triazole, isoxazolidine) |

| [2+2] Photochemical | Alkene | Substituted cyclobutane |

Electrophilic and Nucleophilic Additions to the Double Bond: Regio- and Stereochemical Control

The double bond of this compound can undergo both electrophilic and nucleophilic additions, with the regioselectivity being highly dependent on the nature of the attacking species.

Electrophilic Addition: In the presence of strong electrophiles, such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl), electrophilic addition to the double bond can occur. youtube.comlibretexts.orgpressbooks.publibretexts.org The initial attack of the electrophile will likely lead to the formation of a carbocation intermediate. The position of the carbocation, and thus the regioselectivity of the final product, will be influenced by the electronic effects of both the quinoline ring and the carboxylic acid group. The quinoline ring can potentially stabilize a positive charge at the β-position through resonance.

Nucleophilic Addition: While less common for isolated alkenes, nucleophilic addition to the double bond of this compound is favored due to the electron-withdrawing nature of the substituents. This is the basis of the Michael addition discussed earlier. The direct addition of a nucleophile to the β-carbon, followed by protonation of the resulting enolate, is a key reaction pathway. The stereochemical outcome of such additions can often be controlled by the choice of reagents and reaction conditions. researchgate.net

Table 5: Summary of Potential Addition Reactions to the Double Bond

Reactivity of the Quinoline Nucleus

The reactivity of the quinoline core in this compound is dictated by the fusion of an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack but activates it for nucleophilic reactions. The presence of the prop-2-enoic acid substituent at the C2 position further influences the electronic properties and steric accessibility of the heterocyclic system.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring: Positional Selectivity Studies

Electrophilic aromatic substitution on the quinoline nucleus preferentially occurs on the carbocyclic (benzene) ring, which is more electron-rich compared to the deactivated pyridine ring. quimicaorganica.org The nitrogen atom acts as a deactivating group, particularly under acidic conditions where it becomes protonated to form a quinolinium ion, further withdrawing electron density from the entire ring system. tutorsglobe.comreddit.com Consequently, quinoline undergoes electrophilic substitution under more vigorous conditions than benzene itself. uop.edu.pk

Positional selectivity is directed primarily to the C5 and C8 positions. quimicaorganica.orguop.edu.pk This preference is explained by the stability of the cationic intermediate (Wheland complex) formed during the reaction. When an electrophile attacks at the C5 or C8 position, the aromatic sextet of the pyridine ring can be preserved in the resonance structures of the intermediate, leading to greater stability. quimicaorganica.orgreddit.com In contrast, attack at C6 or C7 disrupts the aromaticity of both rings, resulting in a less stable intermediate. quimicaorganica.org The presence of the electron-withdrawing prop-2-enoic acid group at C2 would further deactivate the ring system, likely requiring even harsher conditions for substitution.

| Reaction | Reagents | Major Products | Conditions |

| Nitration | Fuming HNO₃, Fuming H₂SO₃ | 5-Nitroquinoline & 8-Nitroquinoline | 15-20°C tutorsglobe.comuop.edu.pk |

| Sulfonation | Fuming H₂SO₃ | Quinoline-8-sulfonic acid & Quinoline-5-sulfonic acid | 220°C uop.edu.pk |

| Bromination | Br₂, H₂SO₄ | 5-Bromoquinoline & 8-Bromoquinoline | High Temperature |

Nucleophilic Additions and Substitutions at the Quinoline Nitrogen and Carbon Positions

The electron-deficient nature of the pyridine portion of the quinoline ring makes it susceptible to nucleophilic attack. Such reactions primarily target the C2 and C4 positions, which bear a partial positive charge due to the electron-withdrawing effect of the nitrogen atom. tutorsglobe.comquimicaorganica.orgquora.com

Attack at Nitrogen: The lone pair of electrons on the quinoline nitrogen allows it to act as a base, reacting with acids to form quinolinium salts. tutorsglobe.comuop.edu.pk It also reacts with alkylating or acylating agents, such as alkyl halides, to form stable N-alkylquinolinium salts. tutorsglobe.compharmaguideline.com

Attack at Carbon: In this compound, the C2 position is substituted. Therefore, nucleophilic attack would be directed to the C4 position. quimicaorganica.org A classic example of nucleophilic substitution on the quinoline ring is the Chichibabin reaction, where treatment with sodium amide (NaNH₂) in liquid ammonia (B1221849) typically yields a 2-aminoquinoline. tutorsglobe.com If the C2 position is blocked, the reaction can sometimes be forced to the C4 position, although this may require more forcing conditions. tutorsglobe.com Organometallic reagents like butyllithium (B86547) also preferentially add to the C2 position, but C4 addition is possible, especially if a good leaving group is present at that position. quimicaorganica.orgquora.com Nucleophilic aromatic substitution of hydrogen (SNArH) can also occur, particularly when the ring is activated by strongly electron-withdrawing groups like a nitro group, proceeding through a stable Meisenheimer-type intermediate. nih.gov

| Reaction Type | Reagent | Position of Attack | Product Type |

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Nitrogen | N-Alkylquinolinium salt tutorsglobe.com |

| Amination (Chichibabin) | NaNH₂ / KNH₂ | C2 (or C4 if C2 is blocked) | Aminoquinoline tutorsglobe.com |

| Hydroxylation | KOH | C2 | 2-Hydroxyquinoline (Quinolone) uop.edu.pk |

| Organometallic Addition | n-Butyllithium | C2 (or C4) | 2-Butylquinoline uop.edu.pkquora.com |

| Cyanation (Reissert Reaction) | Acyl/Sulfonyl Halide, KCN | C2 | 2-Cyanoquinoline (via Reissert adduct) tutorsglobe.com |

Photochemical Reactions of the Quinoline Chromophore: Degradation and Functionalization

The quinoline ring system is a chromophore that absorbs UV radiation, enabling various photochemical transformations. These reactions can lead to either functionalization or degradation of the molecule.

One significant area of photochemical functionalization is dearomative cycloaddition. nih.gov When irradiated, especially in the presence of a photosensitizer, the quinoline ring can be promoted to its triplet excited state. In this state, it behaves like a diradical and can undergo stepwise radical cycloadditions with alkenes. nih.gov These reactions can form cycloadducts at the ortho, meta, or para positions relative to the nitrogen atom. The use of a Lewis acid, which complexes with the quinoline nitrogen, has been shown to facilitate these cycloadditions and can control the regio- and diastereoselectivity of the products. nih.gov

The photophysical properties of quinoline derivatives, such as their fluorescence, are also of interest. Push-pull quinoline systems can exhibit significant solvatochromism, where the emission wavelength changes with solvent polarity, indicating the formation of an intramolecular charge-transfer state. acs.orgnih.gov While this compound is not a typical push-pull dye, its extended conjugation allows for fluorescence. Prolonged exposure to light can also lead to photodegradation, a common pathway for many heterocyclic compounds. ktu.edu.tr

| Photochemical Process | Reactant/Condition | Outcome | Key Features |

| [4+2] Cycloaddition | Alkenes, Photosensitizer, Lewis Acid | Dearomatized cycloadducts | Proceeds via triplet excited state; stepwise radical mechanism nih.gov |

| Fluorescence | UV Irradiation | Light Emission | Emission properties depend on substituents and solvent acs.orgnih.gov |

| Photodegradation | Prolonged UV exposure | Ring cleavage/decomposition | Leads to loss of function ktu.edu.tr |

Radical and Polymerization Chemistry Involving this compound

The acrylic acid moiety of this compound provides a handle for polymerization, while the quinoline ring itself can participate in radical functionalization reactions, allowing for extensive synthetic diversification.

Free Radical Polymerization as a Monomer for Polymeric Material Development

The carbon-carbon double bond in the prop-2-enoic acid side chain makes this compound a suitable monomer for free radical polymerization. This process allows for the creation of novel polymeric materials where the quinoline unit is incorporated into the side chain of a poly(acrylic acid)-type backbone. Research has demonstrated the successful synthesis and polymerization of quinoline-based acrylate (B77674) monomers. nih.gov

The polymerization would typically be initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in an appropriate solvent. The resulting homopolymer would possess unique properties conferred by the pendant quinoline groups, such as specific optical, thermal, and metal-chelating characteristics.

Furthermore, this compound can be used in copolymerization reactions with other vinyl monomers. nih.gov This approach allows for the fine-tuning of the final polymer's properties. For example, copolymerizing with hydrophilic monomers like acrylic acid or hydroxyethyl (B10761427) acrylate could enhance water solubility, while copolymerizing with hydrophobic monomers could modify its behavior in organic media. nih.govrsc.org

| Polymerization Component | Examples | Role in Polymerization |

| Monomer | This compound | Provides the polymerizable double bond and the functional quinoline side group. |

| Comonomers | Acrylic Acid (AA), Hydroxyethyl Acrylate (HEA), Methyl Methacrylate (MMA) nih.gov | Allows for the tailoring of polymer properties such as solubility, thermal stability, and mechanical strength. |

| Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Generates free radicals to initiate the polymerization chain reaction. |

Radical Functionalization of the Quinoline System for Synthetic Diversification

Radical C-H functionalization has become a powerful tool for modifying heterocyclic scaffolds like quinoline, offering pathways that are complementary to traditional ionic reactions. nih.govrsc.org These methods allow for the direct introduction of various functional groups onto the quinoline ring, avoiding the need for pre-functionalized substrates. nih.gov

The quinoline ring can be functionalized through various radical-mediated processes. These reactions can be initiated photochemically, electrochemically, or through the use of radical initiators. acs.org For instance, radical trifluoromethylation, perfluoroalkylation, and halogenation of quinolines have been achieved with high regioselectivity. nih.gov While many C-H functionalization reactions on quinoline are directed to the C2 position, methodologies have been developed that achieve selectivity at other positions, including C8 and even the more challenging meta positions of the pyridine ring. nih.govacs.org The development of such reactions provides a platform for the late-stage functionalization of complex molecules, enabling the rapid diversification of the this compound scaffold for various applications. nih.gov

| Radical Reaction Type | Reagent Source | Typical Functional Group Added | Potential Reaction Sites |

| Alkylation/Arylation | Dioxane/TBHP, Aryl Bromides nih.gov | Alkyl, Aryl | C2, C8 |

| Trifluoromethylation | Togni Reagent, Umemoto Reagent | -CF₃ | C2, C3, C8 nih.gov |

| Annulation | N-Aryl glycinates (electrochemical) | Fused ring systems | C2/C3 acs.org |

| Cyclization | N-Bromosuccinamide (NBS), light | Forms fused rings via intramolecular reaction | Varies with substrate mdpi.com |

Advanced Spectroscopic and Structural Elucidation Studies for Elucidating Conformational Dynamics and Supramolecular Interactions

High-Resolution X-ray Crystallography for Polymorphism and Co-crystallization Analysis

High-resolution X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For 3-Quinolin-2-ylprop-2-enoic acid, this technique would reveal crucial information about its solid-state architecture, including the potential for polymorphism—the ability to exist in multiple crystalline forms—and its capacity to form co-crystals with other molecules. While specific crystallographic data for this compound is not extensively published, analysis of closely related structures, such as (E)-3-(pyridin-4-yl)acrylic acid, provides a strong basis for understanding its expected solid-state behavior.

Investigation of Intermolecular Hydrogen Bonding Networks in Solid-State Architectures

In the crystalline state, this compound is expected to form robust hydrogen bonding networks, which are fundamental to the stability of its crystal lattice. The carboxylic acid group is a primary participant in these interactions, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen).

A key anticipated interaction is the formation of a carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic ring motif. Alternatively, catemer synthons may form, where molecules are linked into chains. Furthermore, the nitrogen atom of the quinoline (B57606) ring can act as a hydrogen bond acceptor, leading to strong O-H···N interactions that link the carboxylic acid of one molecule to the quinoline of another. This has been observed in analogous structures, where O-H···N hydrogen bonds dictate the formation of chains within the crystal.

Analysis of π-Stacking and Other Non-Covalent Interactions in Crystal Packing

Beyond hydrogen bonding, the planar aromatic quinoline ring system is predisposed to engage in π-stacking interactions. These non-covalent interactions are crucial in organizing the molecules in the crystal lattice, typically in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. The centroid-to-centroid distance between stacked rings is a key parameter, generally falling in the range of 3.3 to 3.8 Å. In related structures, π–π stacking interactions have been shown to link hydrogen-bonded chains, contributing to the formation of a stable three-dimensional supramolecular architecture.

Solid-State Nuclear Magnetic Resonance (NMR) for Molecular Dynamics and Microenvironment Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment and molecular dynamics of solid materials. It is particularly valuable when single crystals suitable for X-ray diffraction are unavailable or when studying polycrystalline or amorphous samples. For this compound, ssNMR can provide information on molecular conformation, packing, and dynamics in the solid state.

While specific ssNMR studies on this compound are not widely available, data from related quinoline-based pharmaceutical complexes demonstrate the utility of this technique. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signals of less abundant nuclei like ¹³C and ¹⁵N. The observed chemical shifts are highly sensitive to the local electronic environment and can distinguish between different polymorphs or identify distinct molecules in an asymmetric unit. For example, the ¹³C chemical shifts for the carbon atoms in the quinoline ring and the acrylic acid chain would provide insight into the electronic structure and intermolecular interactions. A predicted ¹³C NMR spectrum provides reference points for experimental verification. spectrabase.com

The table below shows the computed ¹³C NMR chemical shifts for 3-(2-Quinolinyl)acrylic acid.

| Atom | Chemical Shift (ppm) |

| C2 | 154.5 |

| C3 | 128.0 |

| C4 | 137.2 |

| C4a | 129.8 |

| C5 | 127.8 |

| C6 | 130.3 |

| C7 | 127.6 |

| C8 | 129.0 |

| C8a | 148.2 |

| Cα | 120.9 |

| Cβ | 145.1 |

| COOH | 170.8 |

Data sourced from a spectral database computed using a HOSE algorithm. spectrabase.com

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Tautomerism Studies in Different Phases

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and vibrational modes of a molecule. These techniques are essential for conformational analysis and studying potential tautomeric equilibria in different phases (solid, liquid, or gas).

The FT-IR and Raman spectra of this compound would be characterized by specific bands corresponding to its constituent parts.

Key Expected Vibrational Modes:

O-H Stretch: A broad band in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch: A strong absorption band in the FT-IR spectrum, usually around 1700-1725 cm⁻¹ for a saturated carboxylic acid, shifted to a lower wavenumber (approx. 1680-1700 cm⁻¹) due to conjugation with the C=C double bond.

C=C and C=N Stretches: A series of bands in the 1450-1650 cm⁻¹ region of both FT-IR and Raman spectra correspond to the stretching vibrations of the C=C bonds in the acrylic chain and the aromatic C=C and C=N bonds of the quinoline ring.

Quinoline Ring Modes: Characteristic bands for the quinoline ring, including ring breathing modes and C-H bending vibrations, would be present.

Out-of-Plane Bending: The (E)-configuration of the acrylic acid moiety would give rise to a strong out-of-plane C-H bending (wagging) vibration around 980 cm⁻¹.

Studies on similar quinoline carboxylic acid derivatives confirm these assignments and show how changes in substitution and intermolecular interactions affect the vibrational frequencies. researchgate.net Conformational changes, such as rotation around the single bonds, would lead to shifts in these vibrational frequencies, allowing for the study of different conformers. While significant tautomerism is not expected for this molecule, vibrational spectroscopy would be a sensitive tool to detect any such phenomena.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Mechanistic Insights into Reactivity

Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are indispensable for determining the molecular weight and elucidating the fragmentation pathways of a molecule. This information provides mechanistic insights into its stability and reactivity under ionization conditions.

For this compound (molecular weight: 199.21 g/mol ), the mass spectrum would show a prominent molecular ion peak ([M]+• or [M+H]+ or [M-H]-, depending on the ionization mode). The fragmentation pattern can be predicted based on the known behavior of quinoline and acrylic acid moieties.

Anticipated Fragmentation Pathways:

Decarboxylation: A common and often dominant fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da), leading to the formation of a [M - CO₂]+• or [M-H - CO₂]⁻ ion.

Loss of COOH: Elimination of the entire carboxylic acid radical (•COOH, 45 Da) is another expected fragmentation route.

Cleavage of the Acrylic Chain: Fissions within the prop-2-enoic acid chain can also occur.

Quinoline Ring Fragmentation: The stable quinoline ring itself can fragment under higher energy conditions, typically through the loss of HCN (27 Da), a characteristic fragmentation for the quinoline core. nist.gov

Analysis of the mass spectra of related quinoline-4-carboxylic acids supports these predictions, showing that the primary fragmentation includes the elimination of the carboxyl group. purdue.edunih.gov By precisely measuring the mass-to-charge ratios of the fragment ions, the elemental composition of each fragment can be determined, allowing for the confident assignment of fragmentation pathways.

Computational and Theoretical Investigations of 3 Quinolin 2 Ylprop 2 Enoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For quinoline (B57606) derivatives, DFT calculations are instrumental in optimizing molecular geometries and understanding their stability and reactivity. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Predictions for Synthetic Transformations

Frontier Molecular Orbital (FMO) theory is crucial for analyzing the chemical stability and reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests high stability and low reactivity, while a smaller gap indicates higher reactivity. rsc.org

For quinoline derivatives, FMO analysis helps predict the most likely sites for nucleophilic and electrophilic attacks, which is vital for designing synthetic transformations. rsc.org The distribution of electron density in the HOMO and LUMO reveals these reactive centers. For instance, in some quinoline derivatives, the HOMO is primarily located on the quinoline group, while the LUMO may be distributed across other parts of the molecule, such as a phenyl substituent. researchgate.net This information guides the prediction of reaction pathways for various synthetic modifications.

Table 1: Frontier Molecular Orbital (FMO) Data for Representative Quinoline Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline Derivative Set 1 | Data not available | Data not available | Varies by substituent |

| Quinoline Derivative Set 2 | Data not available | Data not available | Varies by substituent |

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts) for Deeper Mechanistic Understanding

DFT calculations can accurately predict various spectroscopic properties, including UV-Vis absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-Vis spectra, which can be correlated with experimental data to understand electronic transitions within the molecule. rsc.org

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts. researchgate.net By comparing calculated and experimental NMR data, researchers can confirm the tautomeric forms and isomeric structures of quinoline derivatives in solution. researchgate.netscispace.com For example, significant differences between the calculated chemical shifts for 4-oxo and 4-hydroxy tautomers of quinolin-4(1H)-ones serve as a criterion for identifying the predominant form. scispace.com This level of detail is essential for a deeper mechanistic understanding of reactions involving these compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility of molecules and the influence of the surrounding environment, such as solvents, on their behavior and reactivity. mdpi.comacs.org These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's conformational landscape.

For quinoline derivatives, MD simulations can reveal stable conformations and the energy barriers between them. mdpi.com This is particularly important for understanding how the molecule interacts with biological targets or other reactants. Furthermore, MD simulations can elucidate the role of solvent molecules in stabilizing certain conformations or transition states, thereby affecting reaction rates and pathways. acs.org For example, simulations have shown that specific interactions between a deep eutectic solvent and quinoline can influence its extraction from a nonpolar solvent like heptane. acs.org

Quantum Chemical Studies of Tautomerism and Isomerization Pathways

Tautomerism, the interconversion of structural isomers, is a common phenomenon in quinoline derivatives, particularly those with hydroxyl or amino groups. nih.govacs.orgnih.gov Quantum chemical calculations, including DFT and ab initio methods, are essential for studying the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.netscispace.comacs.org

These studies can predict the most stable tautomer in different environments (gas phase vs. solution) and can explain experimental observations from spectroscopic techniques like NMR and UV-Vis. scispace.comnih.gov For instance, in pyrazolo[3,4-b]quinoline, quantum mechanical calculations helped to model the absorption spectra of different tautomers and assign the corresponding bands, revealing a dynamic equilibrium in certain solvents. acs.orgnih.gov Understanding tautomerism is critical as different tautomers can exhibit distinct chemical and biological properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Synthetic Optimization Parameters and Reaction Predictions

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule (described by molecular descriptors) and its physicochemical properties or reactivity. nih.govmdpi.com This approach is valuable for predicting the properties of new, unsynthesized compounds and for optimizing synthetic parameters.

In the context of quinoline derivatives, QSPR models can be developed to predict various properties, such as reactivity in specific reactions. nih.govmdpi.com These models use topological indices and other molecular descriptors to create correlations, often through regression analysis. nih.gov While specific QSPR studies on 3-Quinolin-2-ylprop-2-enoic acid are not detailed in the available literature, the methodology is widely applied to quinolone antibiotics and other related compounds to predict properties and guide the synthesis of molecules with desired characteristics. nih.gov

Applications of 3 Quinolin 2 Ylprop 2 Enoic Acid As a Versatile Synthetic Building Block

Precursor for Advanced Quinoline (B57606) Derivatives and Heterocycles

The inherent structure of 3-Quinolin-2-ylprop-2-enoic acid makes it an ideal precursor for the synthesis of more complex quinoline-based compounds and other nitrogen-containing heterocycles.

While numerous methods exist for the synthesis of quinolones, the utilization of pre-functionalized starting materials like this compound offers a strategic advantage. The acrylic acid moiety can participate in various cyclization reactions. For instance, intramolecular cyclization can be induced to form new rings, leading to substituted quinolones. These reactions may proceed through mechanisms such as intramolecular Friedel-Crafts acylation or other acid-catalyzed ring closures. The resulting quinolone structures are themselves valuable scaffolds in medicinal chemistry. Furthermore, the quinoline nitrogen and the carboxylic acid group can be involved in transformations leading to other heterocyclic systems, expanding the synthetic utility of the parent molecule.

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for constructing polycyclic aromatic systems. This compound is a suitable substrate for such reactions. The double bond in the prop-2-enoic acid chain can act as a dienophile or a Michael acceptor, participating in cycloaddition or tandem reactions to fuse new rings onto the quinoline framework. For example, palladium-catalyzed annulation reactions with arynes or other reactive intermediates can lead to the formation of complex, fused polycyclic aromatic hydrocarbons (PAHs) containing a nitrogen atom. mdpi.com The electronic properties of these resulting systems can be tuned by the choice of reaction partners and conditions, making them of interest for materials science applications. Acid-induced domino cyclization is another powerful technique that can be employed to create fused systems like cyclopenta[c]quinolines from related starting materials. researchgate.net

Scaffold for Nitrogen-Containing Polycycles and Macrocycles through Complex Chemical Transformations

The term "scaffold" implies a core structure upon which a larger, more complex molecule can be built. Nitrogen-containing heterocycles are considered privileged scaffolds in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov this compound serves this purpose effectively. The quinoline ring provides a rigid, aromatic core, while the acrylic acid side chain offers a reactive handle for elaboration. Through multi-step synthetic sequences, large polycyclic systems can be constructed. For example, the carboxylic acid can be converted to an amide and then subjected to further cyclization reactions. Alternatively, the quinoline ring itself can be modified through dearomatization-annulation strategies to build three-dimensional frameworks. researchgate.net These complex transformations enable the synthesis of unique molecular architectures that would be difficult to access through other means.

Role in the Synthesis of Peptide Mimetics and Bioisosteres for Structural Research

Peptide mimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability or oral bioavailability. mdpi.com The rigid quinoline backbone of this compound can be used as a scaffold to constrain the conformation of attached amino acid residues, thereby mimicking a specific secondary structure of a peptide, such as a β-turn. The carboxylic acid group provides a convenient point for coupling to amino acids or peptide fragments using standard peptide synthesis protocols. nih.gov The resulting quinoline-peptide hybrids can be used to study protein-protein interactions or as potential therapeutic agents. As a bioisostere, the quinoline ring system can replace other aromatic or heteroaromatic rings in known biologically active molecules to explore structure-activity relationships (SAR) and optimize properties.

Building Block for Functionalized Polymers and Oligomers with Specific Chemical Properties

The development of functional polymers with tailored properties is a major area of materials science. researchgate.net this compound can be incorporated into polymers as a monomer or a functionalizing agent. The vinyl group of the acrylic acid moiety can participate in polymerization reactions, such as free-radical or controlled radical polymerization, to form polymers with pendant quinoline groups. These quinoline units can impart specific properties to the polymer, such as thermal stability, fluorescence, or metal-coordinating ability. The carboxylic acid group can also be used for post-polymerization modification, allowing for the attachment of other functional groups. nih.gov This approach allows for the creation of polymers with precisely defined chemical properties for applications ranging from sensors to advanced coatings. mdpi.com

Applications in Materials Science and Engineering

Design and Synthesis of Photoactive Materials and Organic Semiconductors

The inherent fluorescence and conjugated π-system of the quinoline (B57606) moiety are central to its application in photoactive materials. Quinoline and its derivatives are recognized as effective fluorophores and chromophores, featuring good coplanarity, potential for strong intramolecular charge-transfer, stability, and amenability to structural modification. nih.gov

Quinoline acrylates and related derivatives serve as foundational components in the design of fluorescent probes and chemosensors for detecting various analytes. The quinoline scaffold acts as a signaling unit (fluorophore), while other parts of the molecule can be tailored for selective binding to specific ions or molecules.

The sensing mechanism often relies on processes like photoinduced electron transfer (PET), where the binding of an analyte to the sensor's receptor site modulates the fluorescence intensity. For instance, a sensor with a PET mechanism might be non-fluorescent in its free state, but upon binding a target ion, the PET process is inhibited, leading to a "turn-on" fluorescent response. mdpi.com Researchers have developed quinoline-based chemosensors that exhibit significant fluorescence enhancement upon detecting specific cations. rsc.org A notable example is a sensor for hydrogen sulfate (B86663) that operates via the hydrolysis of a Schiff base group, resulting in an 8-fold increase in fluorescence intensity. nih.gov

These sensors can offer high sensitivity and selectivity. For example, a novel quinoline-based Schiff base has been designed as a reversible fluorescent-colorimetric receptor for lead ions (Pb²⁺), demonstrating a "turn-off" response with a detection limit as low as 9.9 x 10⁻⁷ M. nih.gov The ability to fine-tune the electronic properties of the quinoline ring allows for the development of sensors for a wide range of metal ions and anions. nih.govrsc.org

Table 1: Examples of Quinoline-Based Fluorescent Chemosensors

| Sensor Base | Analyte Detected | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline Schiff Base | Pb²⁺ | Fluorescence Quenching | 9.9 x 10⁻⁷ M | nih.gov |

| Quinoline-Naphthalimide | HSO₄⁻ | Hydrolysis-induced "Turn-on" | 7.79 x 10⁻⁷ M | nih.gov |

| 1H-pyrazolo[3,4-b]quinoline | Zn²⁺ | Complexation-induced Enhancement | 2.15 x 10⁻⁹ M | mdpi.com |

This table is interactive. You can sort and filter the data.

The high fluorescence quantum yields exhibited by certain quinoline derivatives make them attractive candidates for use as luminophores in Organic Light-Emitting Diodes (OLEDs). mdpi.com The conjugated structure of compounds like 3-Quinolin-2-ylprop-2-enoic acid allows for efficient charge transport and electroluminescence, which are critical for OLED performance. While specific device data for this compound is not extensively reported, related 1H-pyrazolo[3,4-b]quinolines have been successfully applied as emitters in OLEDs, demonstrating the potential of this class of materials. mdpi.com The tunability of the quinoline scaffold allows for the engineering of materials with specific emission colors and improved device efficiencies.

In the realm of organic photovoltaics (OPVs), quinoline-based materials can function as electron acceptors or donors due to their versatile electronic properties. The ability to modify the quinoline ring and its substituents allows for precise control over the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge separation and transport in a photovoltaic device.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Ligand

The carboxylate group of this compound makes it an excellent organic linker for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comacs.orgtandfonline.com In these structures, metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional networks with high porosity and surface area. rsc.org The quinoline moiety within the linker can impart specific functionalities, such as luminescence or catalytic activity, to the resulting framework. mdpi.comnih.gov

The synthesis of MOFs and coordination polymers is a process of molecular self-assembly, where the final structure is dictated by the coordination geometry of the metal ion and the connectivity of the organic linker. nih.govnih.gov Quinoline-based dicarboxylate ligands, for example, can act as bridging or chelating building blocks, binding to multiple metal centers to create complex 3D frameworks. mdpi.com

Researchers have synthesized a variety of architectures using quinoline-based ligands. For instance, using a quinoline-2,4-dicarboxylate building block with lanthanide ions under hydrothermal conditions resulted in the formation of novel 3D coordination polymers. mdpi.com The final structure was found to be dependent on the reaction temperature, which influenced the ligand's coordination mode and the hydration of the compound. mdpi.com In other work, helical coordination polymers have been synthesized using a 2-methylquinoline-3,4-dicarboxylate ligand with transition metals like Ni(II), Co(II), and Zn(II), where the quinoline's steric hindrance guided the formation of 1D helical chains. tandfonline.com The incorporation of auxiliary ligands, such as 1,10-phenanthroline, can also play a critical role in directing the final structure, sometimes leading to low-dimensional compounds due to steric effects. acs.org

Table 2: Examples of MOFs and Coordination Polymers with Quinoline-Based Ligands

| Ligand | Metal Ion(s) | Dimensionality | Key Structural Feature | Reference |

|---|---|---|---|---|

| Quinoline-2,4-dicarboxylate | Nd(III), Eu(III), Tb(III) | 3D | Temperature-dependent structural diversity | mdpi.com |

| 8-hydroxy-quinoline-5-sulfonate & 4,4'-bipyridine | UO₂²⁺ | 2D | Rectangular-shaped units | acs.org |

| 2-methylquinoline-3,4-dicarboxylate & 1,10-phenanthroline | Ni(II), Co(II), Zn(II) | 1D | Helical chains | tandfonline.com |

This table is interactive. You can sort and filter the data.

The porous nature and functionalizable linkers of quinoline-containing MOFs make them promising materials for catalysis and adsorption-based separations. rsc.orgresearchgate.net The accessible metal sites within the MOF can act as Lewis acids, catalyzing various organic reactions. nih.gov For example, MOFs with accessible Cu(II) sites have shown significant catalytic activity in the Friedländer annulation reaction for synthesizing quinolines. nih.gov

The adsorption properties of these MOFs can be tailored for specific applications, such as the denitrogenation of fuels. rsc.org A study on a functionalized MIL-101 MOF showed that while porosity is a key factor, the introduction of specific functional groups can enhance the adsorption of certain nitrogen-containing compounds like indole (B1671886) through hydrogen bonding. rsc.org However, for quinoline itself, porosity was found to be the more dominant factor in its adsorption by this particular MOF. rsc.org Furthermore, luminescent MOFs built with quinoline-dicarboxylic acid ligands have been developed for the highly selective and sensitive detection of pollutants like 4-nitrophenol (B140041) and Fe(III) ions, demonstrating their potential in chemical sensing and separation. rsc.org

Development of Functional Polymeric Materials with Incorporated Quinoline Scaffolds for Specific Performance

Incorporating quinoline scaffolds into polymer chains is a strategy to develop functional materials with specific, enhanced properties. nih.govnih.gov The quinoline unit can be introduced as a pendant group or as part of the polymer backbone. This functionalization can impart photoluminescence, thermal stability, or specific chemical reactivity to the base polymer. mdpi.com

Synthetic polymers often lack the biological or chemical cues needed for certain advanced applications. researchgate.net By incorporating functional scaffolds like quinoline, materials can be designed for specific tasks. For example, polymers functionalized with quinoline derivatives could be used in stimuli-responsive systems, where changes in the environment (like pH) alter the material's properties, such as its fluorescence. dp.tech The synthesis of polymers with quinoline moieties allows for the creation of materials with tunable characteristics for use in diverse fields, from electronics to biomedical applications. Recent strategies in synthetic chemistry have focused on developing efficient, DNA-compatible methods to create libraries of complex molecules, including those with quinoline scaffolds, highlighting the drive to integrate these functional units into larger, more complex systems. acs.org

Nanomaterial Hybrid Systems and Surface Functionalization

The modification of nanomaterials with organic molecules like quinoline derivatives can bestow specific chemical and physical properties, culminating in advanced hybrid systems with a wide array of applications.

Nanoparticle Functionalization for Sensing

Scientific investigations have successfully demonstrated the functionalization of gold nanoparticles (AuNPs) with a quinoline-based fluorescent sensor. nih.gov Although not the specific subject compound, a related quinoline derivative was employed to fabricate a hybrid system (GNPs@L) that showed remarkable selectivity for mercury ions in solution. nih.gov This underscores the potential of the quinoline framework as a crucial component in designing nanoparticle-based sensors for detecting toxic heavy metals.

In another study, carbon dots (C-dots) were covalently functionalized with quinoline derivatives to create a fluorescent nanosensor. rsc.orgresearchgate.net These modified C-dots exhibited excellent water solubility, biocompatibility, and a high degree of selectivity for Zn2+ ions, achieving a very low detection limit of 6.4 nM. rsc.orgresearchgate.net The sensor's rapid response time of less than a minute highlights the utility of such quinoline-functionalized nanomaterials in real-time sensing scenarios. rsc.orgresearchgate.net The principle of grafting specific recognition units onto nanoparticle surfaces could, in theory, be extended to this compound, utilizing its carboxylic acid group for surface attachment.

Nanoporous Silica-Based Sensors

Nanoporous silica (B1680970) materials, such as SBA-15, have been functionalized with dihydropyrano quinoline derivatives to serve as fluorescence sensors for Fe3+ ions in aqueous environments. researchgate.net In this design, the organic quinoline-based fluorophore is grafted onto the pore walls of the silica, resulting in a solid-state sensor. researchgate.net This method takes advantage of the high surface area and ordered structure of the nanoporous material to boost sensing performance.

Interactive Table: Quinoline-Functionalized Nanomaterials for Sensing

| Nanomaterial | Quinoline Derivative | Target Analyte | Detection Limit | Reference |

| Gold Nanoparticles (AuNPs) | Quinoline-based fluorescent sensor L | Hg2+ | Not specified | nih.gov |

| Carbon Dots (C-dots) | Quinoline derivatives | Zn2+ | 6.4 nM | rsc.orgresearchgate.net |

| Nanoporous Silica (SBA-15) | Dihydropyrano quinoline derivatives | Fe3+ | 2 x 10⁻² M | researchgate.net |

Applications in Catalysis and Sensing

The capacity of the quinoline nitrogen to coordinate with metal ions makes quinoline derivatives highly valuable as ligands in catalysis and as active components in chemical sensors. nih.gov

Catalysis

Quinoline derivatives are extensively utilized as ligands in the field of transition metal catalysis. nih.gov For example, copper(II) complexes incorporating quinoline-based ligands have proven to be effective photoredox catalysts for atom transfer radical addition (ATRA) reactions. rsc.org These reactions can be conducted under white light irradiation at room temperature, with the catalyst being generated in situ from common copper(II) halides and the corresponding quinoline ligand. rsc.org This illustrates the potential for designing bespoke catalysts where the electronic and steric properties of the quinoline ligand can be fine-tuned to control catalytic activity.

Nanoparticles have also been instrumental in the synthesis of quinoline derivatives. For instance, zinc oxide nanoparticles have been utilized as a catalyst for the environmentally friendly synthesis of highly functionalized quinoline derivatives. researchgate.netnih.gov This points to the broader role of nanomaterials across the lifecycle of quinoline-based compounds, from their synthesis to their ultimate application.

Sensing

The development of fluorescent chemosensors for the detection of metal ions is a prominent area of research where quinoline derivatives have been widely investigated. nih.govfrontiersin.orgresearchgate.net The fluorescence of the quinoline moiety can be modulated by the binding of a metal ion, which can lead to either a "turn-on" or "turn-off" sensory response.

A variety of quinoline-based fluorescent probes have been engineered for the selective detection of several metal ions, including:

Zinc (Zn2+): A number of fluorescent sensors based on the quinoline scaffold have been developed for the detection of Zn2+ ions, which play a crucial role in biological systems. nih.govrsc.org These sensors often exhibit an enhanced ("turn-on") fluorescence response upon binding to zinc.

Copper (Cu2+): Quinoline-based probes have been designed for the selective and real-time monitoring of copper ions. rsc.org Certain probes even facilitate the colorimetric differentiation between the cuprous (Cu+) and cupric (Cu2+) oxidation states. rsc.org

Iron (Fe3+): Dihydropyrano quinoline derivatives functionalized on nanoporous silica have been employed for the fluorescent sensing of Fe3+ ions. researchgate.net

The general working principle of these sensors involves the coordination of the target metal ion with the nitrogen atom of the quinoline ring and often another chelating group within the molecule. This interaction alters the electronic properties of the fluorophore, thereby changing its emission spectrum and providing a detectable signal.

Exploratory Research in Biological and Biochemical Systems: Mechanistic Insights and Probe Development Strictly Non Clinical

Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms in in vitro Systems

The structural characteristics of the quinoline (B57606) ring system make it a prime candidate for interaction with various enzymes. nih.gov Analogues of 3-quinolin-2-ylprop-2-enoic acid have been the subject of research to understand their potential as enzyme inhibitors, focusing on the structural, kinetic, and thermodynamic aspects of these interactions.

Structural Basis of Enzyme Inhibition by this compound Analogues at the Molecular Level

The inhibitory activity of quinoline derivatives is deeply rooted in their molecular structure, which allows for a variety of interactions with enzyme active sites. Studies on analogues of this compound have provided insights into these interactions. For instance, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a member of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase family. frontiersin.orgnih.gov

Molecular docking analyses of these compounds have revealed specific binding patterns within the active site of SIRT3. frontiersin.org These analyses suggest that the quinoline core, along with its various substituents, can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's binding pocket, leading to inhibition.

In a different context, quinoline-based compounds have been shown to inhibit DNA methyltransferases, enzymes crucial for epigenetic regulation. nih.govbiorxiv.org The inhibitory mechanism for some of these compounds involves intercalation into the DNA substrate, which in turn causes a conformational change in the enzyme, moving its catalytic domain away from the DNA and thus preventing the methylation reaction. nih.gov This highlights an indirect mode of enzyme inhibition where the primary interaction is with the enzyme's substrate.